molecular formula C12H21BO3 B1312828 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one CAS No. 302577-72-6

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

Cat. No. B1312828
M. Wt: 224.11 g/mol
InChI Key: RDLPCDXZYPJXPO-UHFFFAOYSA-N
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Description

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically solid and can range in color from white to yellow .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions with hydrogen tetramethyl borate and the appropriate brominated compound .


Molecular Structure Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group has a boron atom at its center, surrounded by two oxygen atoms and two carbon atoms, each of which is part of a methyl group .


Chemical Reactions Analysis

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in Suzuki-Miyaura cross-coupling reactions . These reactions typically involve a palladium catalyst and are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Similar compounds are typically solid and can range in color from white to yellow . They often have a high melting point .

Scientific Research Applications

Selective Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a key reaction in the chemical industry, producing a variety of products with different oxidation states and functional groups. Controlled oxidation reactions for cyclohexene are synthetically valuable for applications in both academia and industry. These reactions can selectively afford targeted products, which are broadly used as intermediates in the chemical industry. Recent advances in this field have focused on the selective oxidation of cyclohexene, highlighting the significance of this research area (Cao et al., 2018).

Activity Coefficients at Infinite Dilution

The study of activity coefficients at infinite dilution for solutes in ionic liquids, including cycloalkanes, provides essential data for understanding the separation processes of small hydrocarbons (alkanes) and their unsaturated counterparts (alkenes). This research is particularly relevant for the separation of hexane/hex-1-ene, cyclohexane/cyclohexene, and ethylbenzene/styrene, offering insights into alternative solvents for these separation challenges (Domańska et al., 2016).

Oxidation Reaction Using Heterogenous Catalyst

The oxidation of cyclohexane is crucial for the production of nylon via intermediates such as cyclohexanol and cyclohexanone. This process typically operates at low conversion levels due to selectivity issues. Research in this area focuses on improving the selectivity towards intermediate products, thereby making the operation commercially feasible. Various metal salts have been investigated as catalysts for this purpose, highlighting the potential for innovation in cyclohexane oxidation (khirsariya & Mewada, 2014).

Synthesis of Tetrahydrobenzo[b]pyrans

Tetrahydrobenzo[b]pyrans are significant in organic chemistry and pharmacology due to their presence in many natural compounds and pharmaceuticals. Research has focused on synthesizing these molecules using different organocatalysts through three-component condensation. This highlights the ongoing interest in developing new methods for constructing valuable heterocyclic compounds (Kiyani, 2018).

Future Directions

The use of compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group in Suzuki-Miyaura cross-coupling reactions is a well-established field of study. Future research may focus on developing new reactions involving these compounds, or on improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLPCDXZYPJXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465452
Record name 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

CAS RN

302577-72-6
Record name 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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